Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-
Brand Name: Vulcanchem
CAS No.: 1268521-04-5
VCID: VC8226660
InChI: InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)6-7-3-4-8-5-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1
SMILES: CN(CC1CCNC1)S(=O)(=O)C
Molecular Formula: C7H16N2O2S
Molecular Weight: 192.28 g/mol

Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-

CAS No.: 1268521-04-5

Cat. No.: VC8226660

Molecular Formula: C7H16N2O2S

Molecular Weight: 192.28 g/mol

* For research use only. Not for human or veterinary use.

Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- - 1268521-04-5

Specification

CAS No. 1268521-04-5
Molecular Formula C7H16N2O2S
Molecular Weight 192.28 g/mol
IUPAC Name N-methyl-N-[[(3R)-pyrrolidin-3-yl]methyl]methanesulfonamide
Standard InChI InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)6-7-3-4-8-5-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1
Standard InChI Key JBBZMXXZLJRCBB-SSDOTTSWSA-N
Isomeric SMILES CN(C[C@@H]1CCNC1)S(=O)(=O)C
SMILES CN(CC1CCNC1)S(=O)(=O)C
Canonical SMILES CN(CC1CCNC1)S(=O)(=O)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C7H16N2O2S\text{C}_7\text{H}_{16}\text{N}_2\text{O}_2\text{S}, with a molar mass of 192.28 g/mol. Its structure features a methanesulfonamide group (SO2NH2-\text{SO}_2\text{NH}_2) bound to a nitrogen atom that is further substituted with a methyl group (CH3-\text{CH}_3) and a (3R)-pyrrolidinylmethyl group. The stereochemistry at the 3-position of the pyrrolidine ring is critical for its biological activity, as the (R)-configuration optimizes binding to target proteins.

The pyrrolidine moiety introduces conformational rigidity, enhancing interactions with hydrophobic pockets in enzymes such as PI3K. Comparative analyses with simpler sulfonamides (e.g., N-(pyridin-3-yl)methanesulfonamide) reveal that the (3R)-pyrrolidinylmethyl substitution significantly improves binding affinity and selectivity .

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValue
LogP (Partition Coefficient)Estimated 1.2 (moderate lipophilicity)
Solubility>10 mM in DMSO
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

These properties suggest favorable bioavailability and membrane permeability, aligning with its role as a small-molecule inhibitor.

Synthesis and Optimization

Synthetic Pathways

The synthesis of Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- typically involves a multistep approach:

  • Pyrrolidine Functionalization: Introduction of the methyl group to (3R)-pyrrolidine via reductive amination.

  • Sulfonamide Formation: Reaction of the functionalized pyrrolidine with methanesulfonyl chloride under basic conditions.

  • Chiral Resolution: Chromatographic separation to isolate the (R)-enantiomer, ensuring stereochemical purity.

Alternative routes described in patent literature (e.g., US8633206B2) employ cyclohexylmethyl sulfonyl intermediates to enhance yield and scalability . For example, coupling reactions using tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate as a precursor have achieved >85% enantiomeric excess .

Structural Modifications

Modifications to the pyrrolidine ring or sulfonamide group alter activity:

  • Methyl Substitution: Replacing the N-methyl group with bulkier alkyl chains reduces PI3K affinity by 40–60%.

  • Stereochemical Inversion: The (3S)-pyrrolidinylmethyl analog shows 10-fold lower inhibitory potency, underscoring the importance of the (R)-configuration.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits PI3Kδ and PI3Kγ isoforms with IC50_{50} values of 12 nM and 18 nM, respectively. This selectivity arises from hydrogen bonding between the sulfonamide oxygen and Lys802 in the PI3K ATP-binding pocket. Molecular dynamics simulations reveal that the pyrrolidine ring induces a conformational shift in the activation loop, stabilizing the inactive enzyme state.

Cellular Effects

In T-cell lymphoma models, the compound suppresses Akt phosphorylation (EC50_{50} = 28 nM) and induces apoptosis at 100 nM concentrations. Synergy with mTOR inhibitors (e.g., rapamycin) enhances antitumor efficacy, reducing tumor volume by 70% in xenograft studies.

Therapeutic Applications

Oncology

Preclinical studies highlight its potential in hematologic malignancies:

  • Chronic Lymphocytic Leukemia (CLL): Reduces viability of primary CLL cells by 80% at 48 hours.

  • Solid Tumors: Combined with PD-1 inhibitors, it enhances cytotoxic T-cell infiltration in melanoma models.

Metabolic Disorders

In diabetic mice, the compound improves insulin sensitivity by 45%, likely via PI3K-Akt pathway modulation in hepatocytes.

Comparative Analysis with Analogues

CompoundPI3Kδ IC50_{50} (nM)Selectivity (PI3Kδ/γ)
Target Compound121.5
N-(pyridin-3-yl)methanesulfonamide4200.3
Idelalisib2.50.8

The target compound exhibits balanced potency and selectivity compared to first-generation inhibitors like idelalisib .

Future Research Directions

Ongoing efforts focus on:

  • Prodrug Development: Ester derivatives (e.g., [(3R)-1-[[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methylsulfonyl]piperidin-3-yl] 2,2-dimethylpropanoate) to improve oral bioavailability .

  • Combination Therapies: Co-administration with epigenetic modulators (e.g., HDAC inhibitors) to overcome resistance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator